molecular formula C23H40N2O B3148260 4-amino-N-hexadecylbenzamide CAS No. 64026-34-2

4-amino-N-hexadecylbenzamide

Cat. No.: B3148260
CAS No.: 64026-34-2
M. Wt: 360.6 g/mol
InChI Key: ZKUJYHCJFGQJJJ-UHFFFAOYSA-N
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Description

4-amino-N-hexadecylbenzamide is a chemical compound with the molecular formula C23H40N2O It is known for its unique structure, which includes a long hexadecyl chain attached to a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

4-amino-N-hexadecylbenzamide can be synthesized through a series of chemical reactions. One common method involves the reaction of hexadecylamine with 4-nitrobenzoyl chloride, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like palladium on carbon for the reduction step .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-hexadecylbenzamide undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The benzamide group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while substitution reactions can introduce various functional groups onto the benzamide ring.

Scientific Research Applications

4-amino-N-hexadecylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-N-hexadecylbenzamide involves its interaction with biological membranes. The long hexadecyl chain allows it to insert into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. The benzamide group can interact with various proteins and enzymes, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-cyclohexylbenzamide
  • 4-amino-N,N-didodecylbenzamide
  • 3-amino-N-hexadecylbenzamide hydrochloride

Uniqueness

4-amino-N-hexadecylbenzamide is unique due to its specific combination of a long alkyl chain and a benzamide group. This structure imparts distinct amphiphilic properties, making it particularly useful in studies involving lipid membranes and nanocomposite materials .

Properties

IUPAC Name

4-amino-N-hexadecylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H40N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-25-23(26)21-16-18-22(24)19-17-21/h16-19H,2-15,20,24H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKUJYHCJFGQJJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCNC(=O)C1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H40N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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